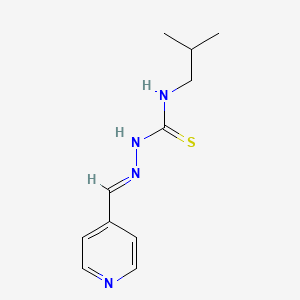
Isonicotinaldehyde N-isobutylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinaldehyde N-isobutylthiosemicarbazone is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.337 It is known for its unique structure, which includes a pyridine ring and a thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinaldehyde N-isobutylthiosemicarbazone typically involves the reaction of isonicotinaldehyde with N-isobutylthiosemicarbazide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde N-isobutylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Isonicotinaldehyde N-isobutylthiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Mechanism of Action
The mechanism of action of Isonicotinaldehyde N-isobutylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Picolinaldehyde: A related compound with a similar pyridine ring structure.
Nicotinaldehyde: Another pyridine derivative with comparable reactivity.
Isonicotinaldehyde: The parent compound from which Isonicotinaldehyde N-isobutylthiosemicarbazone is derived.
Uniqueness: this compound stands out due to its thiosemicarbazone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyridine derivatives .
Properties
CAS No. |
6622-82-8 |
|---|---|
Molecular Formula |
C11H16N4S |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-9(2)7-13-11(16)15-14-8-10-3-5-12-6-4-10/h3-6,8-9H,7H2,1-2H3,(H2,13,15,16)/b14-8+ |
InChI Key |
GWYHBBSOKQEKRU-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C)CNC(=S)N/N=C/C1=CC=NC=C1 |
Canonical SMILES |
CC(C)CNC(=S)NN=CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


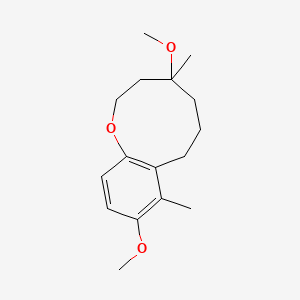
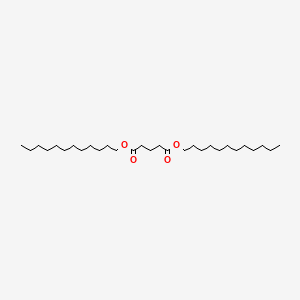
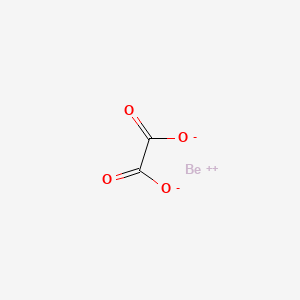
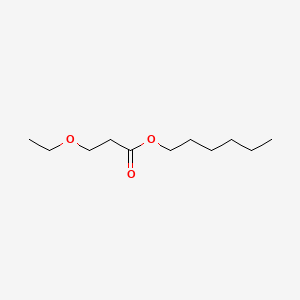
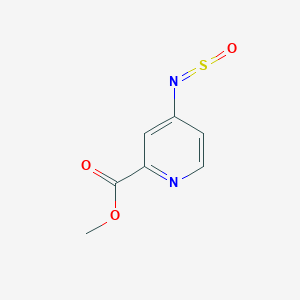
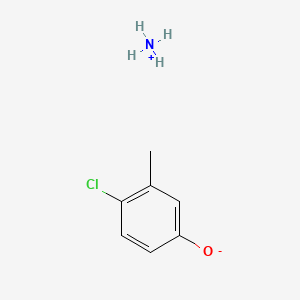
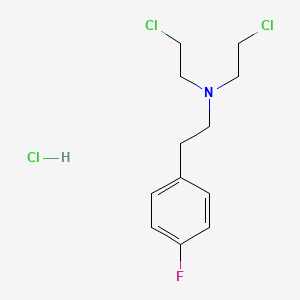
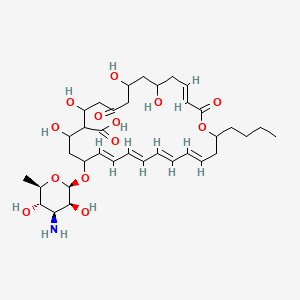
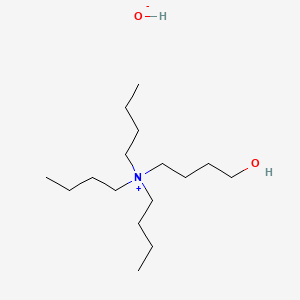
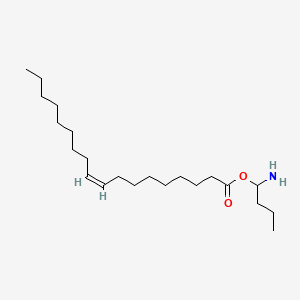

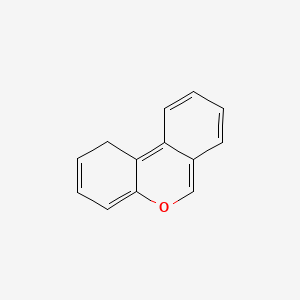
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

